9-(Tritylthio)nonanoic acid
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Overview
Description
9-(Tritylthio)nonanoic acid is an organic compound that features a tritylthio group attached to a nonanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Tritylthio)nonanoic acid typically involves the reaction of nonanoic acid with tritylthiol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the tritylthiol, followed by its reaction with nonanoic acid chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(Tritylthio)nonanoic acid can undergo various chemical reactions, including:
Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tritylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Nonanol derivatives.
Substitution: Various substituted nonanoic acid derivatives.
Scientific Research Applications
9-(Tritylthio)nonanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for thiols.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(Tritylthio)nonanoic acid involves its interaction with molecular targets through its tritylthio and carboxylic acid groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition or activation, and can modify the activity of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Nonanoic Acid: A simpler fatty acid with similar chain length but lacking the tritylthio group.
Tritylthio Derivatives: Compounds like 1-bromo-3-tritylthiopropane and 2-(tritylthio)-ethanethiol, which also feature the tritylthio group but differ in their carbon chain length and functional groups.
Uniqueness
9-(Tritylthio)nonanoic acid is unique due to the presence of both the tritylthio and nonanoic acid moieties, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
9-tritylsulfanylnonanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O2S/c29-27(30)22-14-3-1-2-4-15-23-31-28(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-13,16-21H,1-4,14-15,22-23H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBEDXKNIFSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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